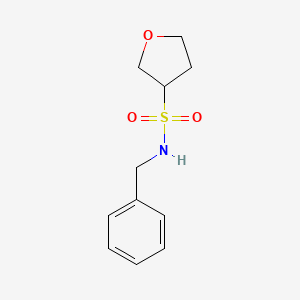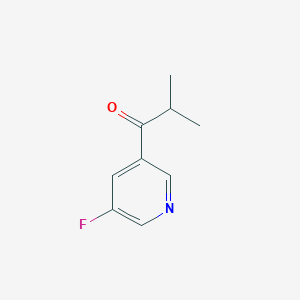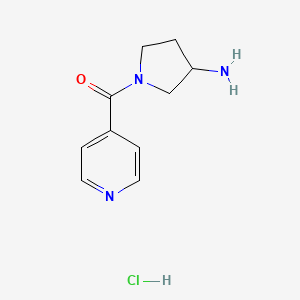
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is a compound that features a pyrrolidine ring and a pyridine ring, connected through a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine-4-carbonyl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The pyridine-4-carbonyl group can then be introduced through a coupling reaction, such as an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学研究应用
1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
相似化合物的比较
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like pyridine-4-carboxylic acid and pyridine-3-carboxamide.
Uniqueness: 1-(Pyridine-4-carbonyl)pyrrolidin-3-amine hydrochloride is unique due to the combination of the pyrrolidine and pyridine rings, which provides a distinct pharmacophore that can interact with a wide range of biological targets. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .
属性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
(3-aminopyrrolidin-1-yl)-pyridin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c11-9-3-6-13(7-9)10(14)8-1-4-12-5-2-8;/h1-2,4-5,9H,3,6-7,11H2;1H |
InChI 键 |
SYALHEXILVMZFS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C(=O)C2=CC=NC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
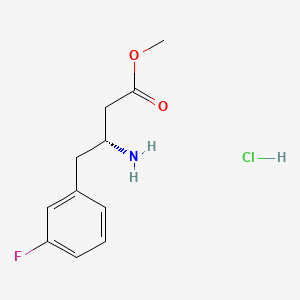
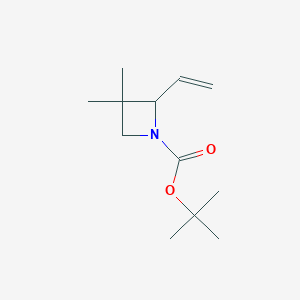
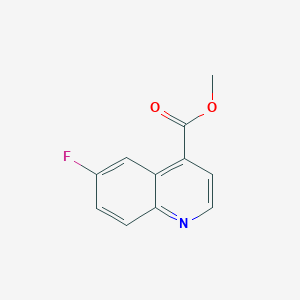

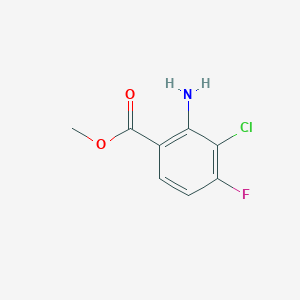
![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)

![3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide](/img/structure/B13503029.png)
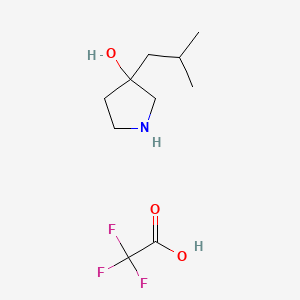
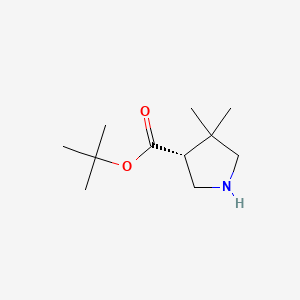
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
